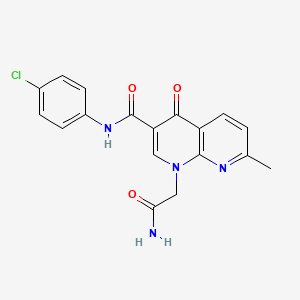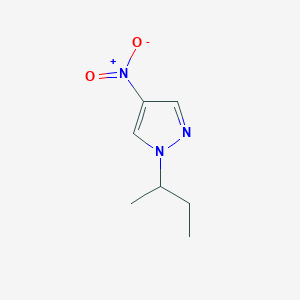
1-(Butan-2-yl)-4-nitro-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-(Butan-2-yl)-4-nitro-1H-pyrazole” contains a butan-2-yl group, a nitro group, and a pyrazole ring . The butan-2-yl group is a four-carbon alkyl radical derived from butane . The nitro group is a functional group that consists of one nitrogen atom and two oxygen atoms. It’s often used in organic chemistry to introduce nitrogen into a molecule. The pyrazole ring is a type of aromatic organic compound that consists of a five-membered ring with two nitrogen atoms and three carbon atoms .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The butan-2-yl group would be attached to the 1-position of the pyrazole ring, and the nitro group would be attached to the 4-position .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the reactivity of its functional groups. The nitro group is often involved in redox reactions, and the pyrazole ring can participate in various reactions typical of aromatic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the nitro group could make the compound more polar and potentially more reactive .Aplicaciones Científicas De Investigación
Coordination Chemistry and Framework Structures
In coordination chemistry, 1-(Butan-2-yl)-4-nitro-1H-pyrazole derivatives play a role in the formation of complex structures. For example, reactions between Cu(hfac)2 and nitronyl nitroxide biradicals have led to the creation of framework and polymer compounds, exhibiting properties like ferromagnetic exchange interactions and optically active structures due to the specific arrangements of metal atoms and coordinated groups (Tretyakov et al., 2006).
Antimicrobial and Anticancer Activities
Pyrazoline derivatives synthesized from 1-(Butan-2-yl)-4-nitro-1H-pyrazole have shown potential in antimicrobial and anticancer applications. These derivatives have been evaluated for their efficacy against bacterial strains and cancer cells, highlighting the chemical's versatility in contributing to new therapeutic agents (Rathinamanivannan et al., 2019).
Corrosion Inhibition
Compounds derived from pyrazole ligands, including 1-(Butan-2-yl)-4-nitro-1H-pyrazole, have demonstrated effectiveness as corrosion inhibitors. Their ability to form protective coatings on metals makes them valuable in extending the life of metal structures and components in aggressive environments (Masoumi et al., 2020).
Anti-inflammatory and Antibacterial Agents
The synthesis of novel pyrazoline derivatives, including activities like anti-inflammatory and antibacterial agents, has been facilitated by microwave-assisted methods. These compounds offer promising leads for the development of new medications with improved efficacy and reduced side effects (Ravula et al., 2016).
Molecular Dimer Formation and Hydrogen Bonding
1-(Butan-2-yl)-4-nitro-1H-pyrazole derivatives can form molecular dimers through hydrogen bonding, showcasing their potential in the design of materials with specific structural properties. Such characteristics are useful in developing materials with predetermined physical and chemical behaviors (Zheng et al., 2010).
Synthesis of Novel Compounds
The versatility of 1-(Butan-2-yl)-4-nitro-1H-pyrazole is also evident in its use as a precursor for the synthesis of novel compounds, including withasomnines and their analogs. This showcases the compound's role in facilitating the development of new chemical entities with potential applications in various fields (Verma et al., 2013).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
1-butan-2-yl-4-nitropyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2/c1-3-6(2)9-5-7(4-8-9)10(11)12/h4-6H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJGZYZUWVCOAKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1C=C(C=N1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Butan-2-yl)-4-nitro-1H-pyrazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,4-Bis[(2,4,5-trichlorophenyl)sulfonyl]-1,4-diazepane](/img/structure/B2977116.png)
![N1-cyclohexyl-N2-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2977120.png)
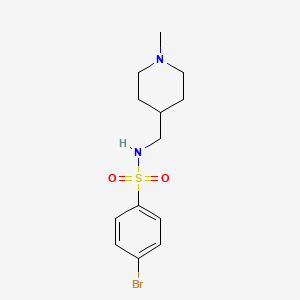

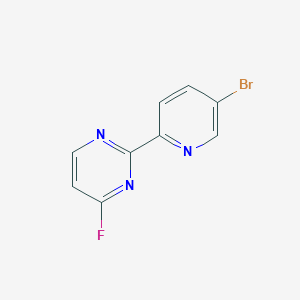
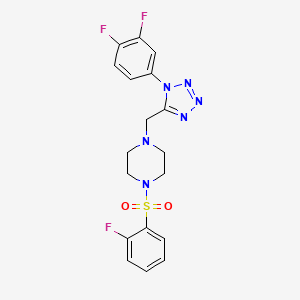
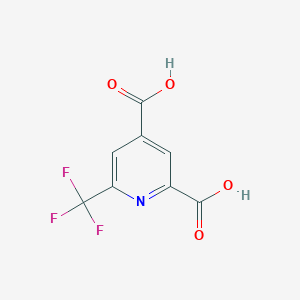
![N-Ethyl-N-[2-[2-(1,2,4-oxadiazol-3-yl)azepan-1-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2977129.png)
![N-[(2-Chlorophenyl)methyl]-N-(1-hydroxypropan-2-yl)but-2-ynamide](/img/structure/B2977131.png)

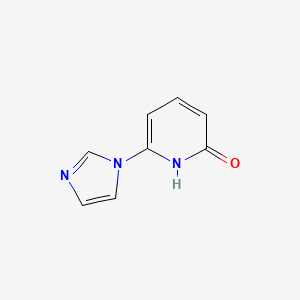
![Ethyl 1-{5-[(phenethylimino)methyl]-1,3-thiazol-2-yl}-4-piperidinecarboxylate](/img/structure/B2977134.png)
